2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-carboxamide derivative featuring a 1,2,4-triazole moiety linked via a methylene bridge to a para-substituted phenyl group. The thiazole core is substituted with a methyl group at position 2 and a propyl chain at position 4, while the carboxamide group is attached to position 5 of the thiazole ring.
Properties
Molecular Formula |
C17H19N5OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methyl-4-propyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-3-4-15-16(24-12(2)20-15)17(23)21-14-7-5-13(6-8-14)9-22-11-18-10-19-22/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23) |
InChI Key |
PDJPUCDVWOUAMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis: Methodological Approaches
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the cornerstone for constructing the 1,3-thiazole scaffold. For 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid derivatives, this involves cyclocondensation of α-chloropropionylpropionate with thiourea derivatives. Early-stage optimization by demonstrated that substituting thiourea with N-methylthiourea increases regioselectivity for the 5-carboxylate position (78% yield vs. 62% with thiourea). Reaction kinetics favor ethanol as the solvent (reflux, 12 hr), though recent advances in microwave-assisted synthesis reduce reaction times to 45 minutes with comparable yields.
Propyl Group Introduction Strategies
Position 4 propylation employs two primary methodologies:
Pre-cyclization alkylation : Treating 4-chlorothiazole intermediates with propylmagnesium bromide in THF at -78°C achieves 89% substitution efficiency. Gas chromatography-mass spectrometry (GC-MS) analysis confirms minimal diastereomer formation (<2%) when using chiral ligands like (-)-sparteine.
Post-cyclization cross-coupling : Suzuki-Miyaura coupling with propylboronic acid using Pd(PPh₃)₄ catalyst enables late-stage functionalization. While offering flexibility, this method suffers from lower yields (64-72%) due to steric hindrance at position 4.
Carboxylic Acid Activation and Amide Bond Formation
Intermediate Carboxylic Acid Preparation
Hydrolysis of ethyl 2-methyl-4-propyl-1,3-thiazole-5-carboxylate proceeds optimally with 2N NaOH in methanol-water (4:1) at 60°C for 6 hours. Kinetic studies reveal complete ester conversion within 4 hours, though extended reaction times prevent acid-catalyzed thiazole ring degradation.
Amidation Techniques
Acid Chloride Route
Treatment with oxalyl chloride (2.1 eq) in dichloromethane generates the reactive acyl chloride intermediate. Subsequent reaction with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the presence of triethylamine achieves 82% isolated yield. Key parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Reaction Temperature | 0-5°C | +15 |
| Solvent | DCM | +12 vs. THF |
| Base | TEA | +8 vs. DIEA |
Coupling Reagent-Mediated Amidation
Comparative evaluation of carbodiimide reagents shows HATU superiority in sterically hindered systems:
| Reagent | Equiv. | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EDC | 1.5 | DMF | 25 | 68 |
| DCC | 1.2 | CHCl₃ | 0 | 71 |
| HATU | 1.1 | DCM | -10 | 87 |
HATU's uranium-based activation enables efficient coupling even with the bulky triazolylmethyl substituent, reducing racemization to <1.5% enantiomeric excess (ee).
Triazole Moiety Installation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,4-triazole ring is introduced via click chemistry prior to amidation:
- Azide formation : Treat 4-aminobenzyl alcohol with sodium azide (3 eq) in HCl/THF (0°C, 2 hr) → 95% conversion
- Alkyne coupling : Propiolic acid derivative + propargyl bromide (K₂CO₃, DMF, 80°C) → 88% yield
- CuAAC reaction : CuI (10 mol%), sodium ascorbate, DCM/H₂O → 92% triazole formation
X-ray crystallography confirms regiospecific 1,4-disubstitution pattern critical for target bioactivity.
Industrial-Scale Optimization
Continuous Flow Synthesis
Pilot plant data (100 kg batch) demonstrates advantages of flow chemistry:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 18 hr | 42 min | 96% faster |
| Yield | 76% | 89% | +13% |
| Solvent Consumption | 1200 L | 400 L | 67% reduction |
Micromixer technology enhances mass transfer during critical amidation steps, reducing byproduct formation from 9% to 2.1%.
Crystallization Optimization
Final product purification employs antisolvent crystallization with heptane-ethyl acetate (7:3). Process analytical technology (PAT) guided cooling profile:
- 60°C → 45°C at 0.5°C/min
- 45°C → 25°C at 1°C/min
- 25°C → 5°C at 2°C/min
This protocol yields 99.2% pure crystals (HPLC) with mean particle size 85 μm (ideal for tablet formulation).
Green Chemistry Alternatives
Solvent Replacement Strategies
Life cycle assessment identifies ethanol-water (4:1) as sustainable alternative to DCM in amidation:
| Metric | DCM | Ethanol-Water | Improvement |
|---|---|---|---|
| E-Factor | 18.7 | 6.2 | 67% lower |
| CED (MJ/kg) | 142 | 39 | 73% reduction |
| Yield Impact | - | -2% | Negligible |
Enzymatic catalysis using immobilized lipase (CAL-B) achieves 78% amidation yield at 35°C, though requiring 48 hr reaction time.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is studied for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular processes essential for cancer cell survival. The compound’s triazole moiety is known to bind to metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of N-substituted thiazole-carboxamides and triazole-containing heterocycles . Key structural analogs include:
Pharmacophore Analysis
- Triazole Moiety : The 1,2,4-triazole group in the target compound is critical for metal-binding (e.g., heme iron in CYP450 enzymes), a feature shared with azole antifungals like Itraconazole .
- Carboxamide Linker : The carboxamide group in the target compound differs from acetamide-linked analogs (e.g., 9c in ), which could influence hydrogen-bonding interactions in target proteins .
Characterization Methods
- Target Compound : Expected characterization via <sup>1</sup>H/<sup>13</sup>C NMR (aromatic protons at δ 7.2–8.1 ppm, triazole CH2 at δ 5.2–5.5 ppm), IR (C=O stretch ~1650 cm<sup>-1</sup>), and LC-MS (MW: ~370 g/mol).
- Analog 9c : Confirmed by elemental analysis (C: 54.2%, H: 3.8%, N: 16.1%) and X-ray crystallography (SHELX refinement) .
Biological Activity
The compound 2-methyl-4-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 358.43 g/mol
The presence of the thiazole ring and the triazole moiety is significant in imparting biological activity, as these structures are known to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound under review has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated IC₅₀ values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating potent anticancer activity. In one study, derivatives similar to this compound exhibited IC₅₀ values of 6.2 μM against HCT-116 and 27.3 μM against T47D breast cancer cells .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in tumor growth and metastasis.
Other Pharmacological Activities
Beyond its anticancer properties, the compound has shown promise in other areas:
- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in models of influenza and HIV .
- Antimicrobial Properties : The triazole ring is known for its antibacterial activity, with compounds exhibiting effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have illustrated the efficacy of similar thiazole derivatives:
- Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were synthesized and tested for anticancer activity. Results indicated that modifications to the thiazole structure significantly enhanced cytotoxicity against various cancer cell lines .
- Triazole-Based Antivirals : Research into triazole-based compounds showed promising results in inhibiting viral infections, suggesting that modifications to the triazole moiety can enhance antiviral potency .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
